molecular formula C18H15N7OS2 B2662754 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1004439-82-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B2662754
CAS No.: 1004439-82-0
M. Wt: 409.49
InChI Key: AQCOBSWHBBHFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H15N7OS2 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition

BPTES analogs, including derivatives similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, are studied for their potential as glutaminase inhibitors. These compounds are explored for their role in attenuating the growth of cancer cells, showcasing the chemical’s application in anticancer research. Notably, one analog exhibited similar potency and better solubility compared to BPTES, making it a promising candidate for further therapeutic development (Shukla et al., 2012).

Heterocyclic Compound Synthesis

Research into novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles bearing thiadiazole moieties explores the synthesis and potential applications of such compounds. These compounds are synthesized from 2-hydroxyacetophenone, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Li et al., 2012).

Pharmacological Potential Evaluation

The computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds, has been assessed for toxicity, tumor inhibition, and anti-inflammatory actions. This research underscores the importance of such compounds in developing new therapeutic agents (Faheem, 2018).

Antimicrobial Activity

Studies on new heterocyclic compounds containing a sulfonamido moiety demonstrate the antimicrobial potential of such chemicals. These compounds, synthesized through various chemical reactions, have been evaluated for their antibacterial activity, highlighting the role of thiadiazole derivatives in combating microbial infections (Azab et al., 2013).

Anticancer Properties

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, involving compounds bearing 1,3,4-thiadiazole and pyrazole moieties. Such research indicates the potential application of these compounds in cancer therapy, particularly through the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules (Yushyn et al., 2022).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS2/c1-12-21-24-18(28-12)20-16(26)11-27-17-8-7-15(22-23-17)13-3-5-14(6-4-13)25-10-2-9-19-25/h2-10H,11H2,1H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCOBSWHBBHFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.